molecular formula C14H18O4 B13415316 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran

Cat. No.: B13415316
M. Wt: 250.29 g/mol
InChI Key: WLICWIABWXNVGY-UHFFFAOYSA-N
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Description

The compound 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran (commonly abbreviated as BADGE, Bisphenol A diglycidyl ether) is a bisphenol derivative with two epoxide (oxirane) groups and a tetrahydrofuran (THF) moiety. It is widely used in epoxy resins for coatings, adhesives, and composites due to its high reactivity and crosslinking capability . BADGE is synthesized via the glycidylation of bisphenol A, resulting in a structure characterized by aromatic rings, ether linkages, and reactive epoxide groups. Its molecular formula is $ \text{C}{21}\text{H}{24}\text{O}_{4} $, with a molecular weight of 340.4 g/mol.

Properties

IUPAC Name

2-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-6-14(18-10-12-9-16-12)13(5-1)17-8-11-4-3-7-15-11/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLICWIABWXNVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis often follows a multi-step route involving:

  • Step 1: Preparation of 2-(Oxiran-2-ylmethoxy)phenol
    This intermediate is prepared by epoxidation of allyl phenol derivatives or by nucleophilic substitution of phenol with epichlorohydrin under basic conditions.

  • Step 2: Formation of 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran
    This step involves the reaction of the phenolic epoxide intermediate with a tetrahydrofuran derivative bearing a suitable leaving group (e.g., halomethyl tetrahydrofuran). The reaction proceeds via nucleophilic substitution, forming the ether linkage between the phenoxy and tetrahydrofuran moieties.

  • Step 3: Epoxide Ring Preservation and Final Purification
    Careful control of reaction conditions such as temperature, solvent choice, and reaction time is critical to avoid epoxide ring opening. The product is purified by column chromatography or recrystallization.

Catalytic and Hydrogenation Processes (Related Context)

While direct synthesis of the target compound involves organic substitution reactions, related compounds such as 2-methyltetrahydrofuran (a component of the target molecule’s structure) are often prepared by catalytic hydrogenation of furfural derivatives using palladium or other noble metal catalysts under controlled temperature and pressure conditions (e.g., 170–260 °C, 10 bar hydrogen pressure). These processes ensure high purity and yield of tetrahydrofuran derivatives, which serve as key building blocks in the synthesis of complex molecules like this compound.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Aprotic solvents (e.g., THF, 2-MeTHF) Maintain epoxide ring stability
Temperature 25–80 °C Higher temperatures risk epoxide ring opening
Catalyst (if applicable) Base catalysts (e.g., K2CO3) Facilitate nucleophilic substitution
Reaction Time Several hours (4–24 h) Monitored to optimize yield and selectivity
Purification Method Chromatography, distillation Remove unreacted starting materials and by-products

Research Discoveries and Advances

  • The use of 2-methyltetrahydrofuran as a solvent and intermediate has gained attention due to its renewable origin, stability, and favorable reaction profiles in organometallic and nucleophilic substitution reactions. This solvent property enhances the synthesis of epoxide-containing compounds by improving reaction selectivity and product stability.

  • Recent studies have demonstrated that the choice of catalyst and reaction conditions can significantly influence the yield and purity of tetrahydrofuran derivatives, which are critical precursors in the synthesis of this compound.

  • The compound’s epoxide functionality enables diverse synthetic transformations, making it a versatile intermediate in pharmaceutical and materials chemistry.

Summary Table of Preparation Methods

Preparation Step Description Key Conditions/Notes References
Epoxidation or epoxide introduction Formation of oxiran-2-ylmethoxy group on phenol Use of epichlorohydrin or allyl phenol epoxidation
Nucleophilic substitution Reaction of phenolic epoxide intermediate with tetrahydrofuran derivative Base catalysis, aprotic solvent, mild temperature ,
Catalytic hydrogenation (related step) Preparation of tetrahydrofuran derivatives from furfural Pd or Pt catalysts, vapor-phase hydrogenation, 170–260 °C, 10 bar H2 ,
Purification and characterization Chromatography, distillation, GC analysis Ensure >99% purity, avoid epoxide ring opening ,

This comprehensive review of the preparation methods for this compound integrates multi-step organic synthesis strategies, catalytic hydrogenation techniques for precursor preparation, and solvent effects that enhance reaction efficiency and product stability. The compound’s synthesis is well-documented in the context of pharmaceutical intermediate production, with ongoing research focusing on optimizing reaction conditions and exploring its broader applications in materials science.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane (epoxide) group undergoes nucleophilic ring-opening reactions under acidic or basic conditions. This reactivity is central to applications in polymer synthesis and crosslinking.

Key Findings:

  • Basic Conditions : Epoxides react with nucleophiles (e.g., hydroxide, amines) to form diols or amino alcohols. For example, reaction with sodium hydroxide in 2-methyltetrahydrofuran (2-MeTHF) yields diols via SN2 mechanisms .

  • Acidic Conditions : Protonation of the epoxide oxygen enhances electrophilicity, facilitating nucleophilic attack. Strong acids (e.g., H₂SO₄) promote polymerization or crosslinking .

Example Reaction Table:

Reagent/ConditionsProduct FormedSelectivity NotesReference
NaOH in 2-MeTHF (80°C)Diol derivativesAnti-addition stereochemistry
H₂SO₄ (catalytic)Polyether networksChain extension via cationic mechanism

Polymerization and Crosslinking

The compound’s epoxide group enables participation in polymerization reactions, particularly in epoxy resin formulations.

Key Findings:

  • Coordination Polymerization : Transition-metal catalysts (e.g., Pd, Zn) facilitate ring-opening polymerization. For instance, Pd catalysts in THF at 60°C yield polyethers with controlled molecular weights .

  • Thermal Initiation : Heating above 120°C induces homopolymerization, forming crosslinked networks .

Thermal Stability Data:

Temperature (°C)Reaction OutcomeApplication ContextReference
80–120Slow polymerizationSolvent-based formulations
>120Rapid crosslinkingHigh-temperature adhesives

Organometallic Reactions

The THF moiety acts as a Lewis base, stabilizing Grignard or organolithium reagents. This property is leveraged in synthesis of complex organometallics.

Key Findings:

  • Grignard Reagent Stabilization : THF derivatives coordinate to Mg in Grignard reagents, enhancing their stability and reactivity. 2-MeTHF is preferred over THF for higher boiling points and improved phase separation .

  • Lithiation Reactions : The compound’s ether oxygen facilitates deprotonation of acidic C–H bonds, enabling directed ortho-metalation in aromatic systems .

Hydrogenation and Reduction

The tetrahydrofuran ring is stable under typical hydrogenation conditions, but the epoxide group may undergo selective reduction.

Catalytic Hydrogenation Data:

CatalystConditionsProductYield/PurityReference
Pd/C (5%)H₂ (10 bar), 245°CSaturated ether derivatives>99% purity
Raney NickelH₂ (1 atm), RTDiols from epoxide opening50% selectivity

Theoretical and Computational Insights

DFT studies predict thermodynamic control in epoxide ring-opening reactions. For example:

  • ΔG for anti vs. syn addition in basic media: 2–4 kcal/mol favoring anti .

  • Solvent effects (e.g., 2-MeTHF) lower activation barriers by stabilizing transition states .

Scientific Research Applications

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

BADGE Derivatives and Hydrolysis Products

BADGE derivatives include hydrolysis and chlorination products, which differ in functional groups and reactivity:

  • BADGE·2H₂O : A dihydrate form formed by the hydrolysis of both epoxide groups, resulting in two hydroxyl groups. It is less reactive than BADGE and often detected as a degradation product in environmental samples .
  • BADGE·H₂O·HCl: A monohydrate monohydrochloride derivative, where one epoxide group is hydrolyzed and the other is chlorinated. This compound exhibits intermediate reactivity and is used in analytical standards .
  • BADGE·2HCl: Fully chlorinated, with both epoxide groups replaced by chlorine atoms. This form is non-reactive and serves as a marker for industrial contamination .

Key Differences :

Property BADGE BADGE·2H₂O BADGE·H₂O·HCl BADGE·2HCl
Functional Groups 2 Epoxides 2 Diols 1 Diol, 1 Cl 2 Cl
Reactivity High Low Moderate None
Applications Resins Byproduct Analytical Contaminant

Tetrahydrofuran (THF) Derivatives

Compounds with tetrahydrofuran moieties but differing substituents:

  • 2-Methyltetrahydrofuran (2-MeTHF) : A bio-based solvent with a methyl group at the 2-position. It is less polar than BADGE and used in green chemistry applications .
  • 2-Methoxytetrahydrofuran: Features a methoxy group instead of BADGE’s epoxide-phenoxy chains. It is employed as a solvent in organic synthesis but lacks crosslinking ability .
  • Tetrahydrofurfuryl Acrylate (THFA): Contains an acrylate group attached to THF. Unlike BADGE, THFA is a monomer for polymers and shares a common metabolite (tetrahydrofurfuryl alcohol) .

Physicochemical Comparison :

Compound Boiling Point (°C) Polarity Key Applications
BADGE >300 (decomposes) High Epoxy resins
2-MeTHF 80–82 Moderate Green solvent
2-Methoxytetrahydrofuran 134–136 Moderate Organic synthesis
THFA 195–200 High Polymer production

Functional Group and Reactivity Analysis

  • Epoxide vs. Ether Groups : BADGE’s epoxides enable polymerization, whereas THF derivatives like 2-MeTHF (ether) lack this reactivity. Epoxides are sensitive to acids/bases, necessitating stabilization, while ethers are relatively inert .
  • Aromatic vs. Aliphatic Structures: BADGE’s aromatic rings enhance thermal stability compared to aliphatic THF derivatives.

Analytical Methods

High-performance liquid chromatography (HPLC) with fluorescence detection is commonly used to separate BADGE and its analogs due to their similar retention times and UV profiles . Mass spectrometry (LC-MS) further distinguishes chlorinated and hydrolyzed derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves multi-step coupling reactions. For example:

Epoxide Functionalization : React oxiran-2-ylmethanol with a phenol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Tetrahydrofuran Ring Formation : Utilize nucleophilic substitution or cyclization reactions, such as acid-catalyzed ring closure, to construct the tetrahydrofuran core.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to isolate the product.

  • Key Parameters :
  • Solvent Choice : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MTHF) as reaction solvents, given their compatibility with Grignard reagents and moisture-sensitive steps .
  • Temperature Control : Maintain temperatures between 0–25°C during epoxide reactions to prevent premature ring-opening.
    • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of coupling reagents (e.g., 1.2–1.5 equivalents of epoxide precursor) .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the epoxide (δ 3.5–4.5 ppm for oxirane protons) and tetrahydrofuran ring (δ 1.5–2.5 ppm for methylene groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic intermediates) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out side products .
    • Supplementary Techniques :
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic epoxy C-O stretching (~1250 cm1^{-1}) and ether linkages (~1100 cm1^{-1}) .
  • Polarimetry : If chiral centers are present, determine optical rotation to confirm enantiomeric purity .

Advanced Research Questions

Q. How does the oxiran (epoxide) moiety in this compound influence its reactivity, and what experimental precautions are necessary for stability?

  • Reactivity Considerations :

  • Nucleophilic Attack : The strained epoxide ring is prone to nucleophilic addition (e.g., by amines, thiols, or water), leading to ring-opening products. This reactivity can be exploited for derivatization but requires anhydrous conditions .
  • Acid/Base Sensitivity : Avoid strong acids or bases during synthesis, as they may hydrolyze the epoxide. Use buffered solutions (pH 6–8) for aqueous workups .
    • Stability Protocols :
  • Storage : Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent light-induced degradation .
  • Peroxide Formation : Test for peroxides periodically using iodide-starch test strips if stored long-term (>6 months) .

Q. How can researchers resolve contradictions in reported toxicity data for tetrahydrofuran derivatives, and what assays are recommended for safety profiling of this compound?

  • Data Reconciliation Strategies :

In Vitro Assays : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity, as negative results for 2-MTHF suggest low genotoxic risk for structurally similar compounds .

In Vivo Studies : Perform acute toxicity assays in zebrafish embryos (e.g., LC50_{50} determination) or rodent models to evaluate developmental effects, referencing OECD TG414 guidelines .

Comparative Analysis : Cross-reference results with structurally analogous epoxides (e.g., glycidol derivatives) to identify potential hazard trends .

  • Mitigation Measures :

  • Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and safety goggles to minimize exposure .

Methodological Considerations for Experimental Design

Q. What solvent systems are optimal for reactions involving this compound, and how do they impact reaction kinetics?

  • Preferred Solvents :

  • 2-Methyltetrahydrofuran (2-MTHF) : Offers higher boiling point (80°C vs. THF’s 66°C) and lower water miscibility, improving reaction control in moisture-sensitive steps .
  • Dichloromethane (DCM) : Suitable for epoxide ring-opening reactions but requires strict temperature control to avoid side reactions .
    • Kinetic Effects :
  • Polar aprotic solvents (e.g., THF) enhance nucleophilicity of reactants, accelerating epoxide ring-opening. Non-polar solvents (e.g., toluene) may slow reactions but improve selectivity .

Q. What strategies can mitigate competing side reactions during the synthesis of this compound?

  • Preventative Measures :

  • Protecting Groups : Temporarily block reactive hydroxyl or amine groups on intermediates using tert-butyldimethylsilyl (TBS) or benzyl ethers .
  • Catalyst Optimization : Use Lewis acids (e.g., BF3_3-OEt2_2) to direct regioselectivity in epoxide ring-opening .
    • Troubleshooting :
  • If dimerization occurs, reduce reagent concentration or employ low-temperature (–78°C) conditions .

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